[2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine
Overview
Description
[2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings. This unique structure imparts significant chemical stability and reactivity, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, [2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for therapeutic applications .
Medicine
Medicinally, this compound is explored for its potential in treating diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound in drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Another analog with a different nitrogen placement in the ring structure.
Benzimidazole: A compound with a similar fused ring system but different chemical properties
Uniqueness
What sets [2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-3-8-15-20-16(13-4-6-14(18)7-5-13)17(21(15)11-12)19-9-10-22-2/h3-8,11,19H,9-10,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQKKNZOYLLLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2NCCOC)C3=CC=C(C=C3)N)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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